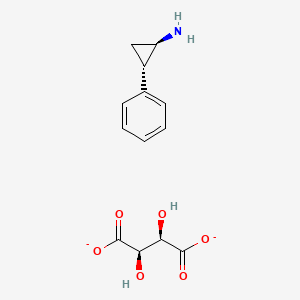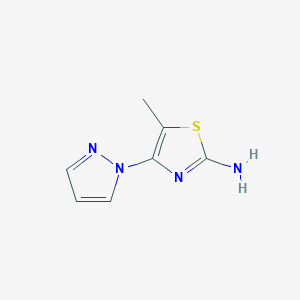![molecular formula C12H22Cl2N2O3S B11819880 N-[4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;dihydrochloride](/img/structure/B11819880.png)
N-[4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;dihydrochloride is a chemical compound known for its significant applications in the pharmaceutical industry. It is commonly used as a nonselective β-adrenergic blocker and a class III antiarrhythmic agent . This compound is characterized by its chiral nature, which means it has different enantiomers that can exhibit distinct pharmacological effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide typically involves the reaction of a phenylmethanesulfonamide derivative with an isopropylamine derivative under controlled conditions . The process generally includes steps such as:
Amidation: Reacting the phenylmethanesulfonamide with isopropylamine.
Hydroxylation: Introducing a hydroxyl group to the intermediate product.
Purification: Using techniques like recrystallization to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification methods to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-[4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide has a wide range of applications in scientific research:
Wirkmechanismus
The compound exerts its effects primarily by blocking β-adrenergic receptors, which are involved in the regulation of heart rate and contractility . It also acts as a potassium channel blocker, which helps in stabilizing cardiac rhythm by prolonging the action potential duration . The molecular targets include β1 and β2 adrenergic receptors and potassium channels .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propranolol: Another nonselective β-adrenergic blocker used for similar therapeutic purposes.
Metoprolol: A selective β1-adrenergic blocker with fewer side effects on the respiratory system.
Atenolol: A β1-selective blocker used primarily for hypertension and angina.
Uniqueness
N-[4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide is unique due to its dual action as both a β-adrenergic blocker and a potassium channel blocker, making it particularly effective in treating certain types of arrhythmias . Its chiral nature also allows for the development of enantiomerically pure forms with potentially improved therapeutic profiles .
Eigenschaften
Molekularformel |
C12H22Cl2N2O3S |
|---|---|
Molekulargewicht |
345.3 g/mol |
IUPAC-Name |
N-[4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;dihydrochloride |
InChI |
InChI=1S/C12H20N2O3S.2ClH/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17;;/h4-7,9,12-15H,8H2,1-3H3;2*1H |
InChI-Schlüssel |
ICPRBRMBYPKAQX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


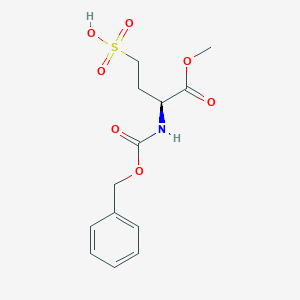
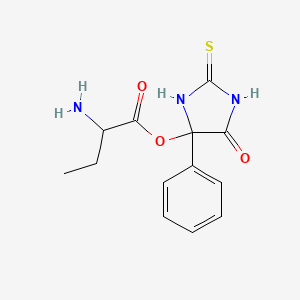
![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-(dimethylamino)cyclohexyl]amino]cyclobutane-1,2-dione](/img/structure/B11819811.png)
![tert-butyl N-[3-[5-(2,5-difluorophenyl)-3-(methoxymethylcarbamoyl)-2-phenyl-1,3,4-thiadiazol-2-yl]propyl]carbamate](/img/structure/B11819813.png)

![3-Pyridinemethanol, 6-[[bis(2-pyridinylmethyl)amino]methyl]-](/img/structure/B11819821.png)

![3-[4-(Dimethylamino)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B11819825.png)
![N-[[6-[3-(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]methylidene]hydroxylamine](/img/structure/B11819827.png)
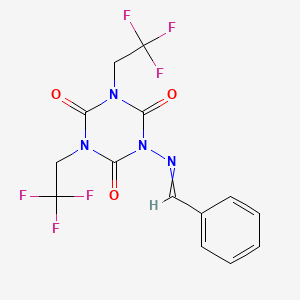
![4-amino-6-oxo-6-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-3-(2,4,5-trifluorophenyl)hexanoic acid](/img/structure/B11819858.png)
![N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,18(23)-heptaen-7-amine](/img/structure/B11819869.png)
